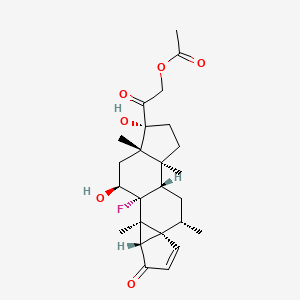![molecular formula C54H81N3O16 B13861022 cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG12-DBCO: is a long-chain polyethylene glycol reagent containing a trans-cyclooctene (TCO) and a dibenzylcyclooctyne (DBCO) moiety. The TCO group specifically and efficiently reacts with tetrazine under mild conditions, while the DBCO group is highly reactive toward azide through click chemistry. The polyethylene glycol spacer increases the aqueous solubility of the reagent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG12-DBCO involves the conjugation of TCO and DBCO moieties through a polyethylene glycol spacer. The process typically includes the following steps:
Activation of Polyethylene Glycol: The polyethylene glycol is activated using a suitable reagent, such as tetrafluorophenyl (TFP) ester, to introduce reactive groups.
Conjugation with TCO: The activated polyethylene glycol is then reacted with TCO under mild conditions to form a stable amide bond.
Conjugation with DBCO: The TCO-PEG intermediate is further reacted with DBCO to form the final product, TCO-PEG12-DBCO
Industrial Production Methods: Industrial production of TCO-PEG12-DBCO follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Polyethylene Glycol: Large quantities of polyethylene glycol are activated using TFP ester.
Large-Scale Conjugation: The activated polyethylene glycol is reacted with TCO and DBCO in large reactors under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products
Análisis De Reacciones Químicas
Types of Reactions: TCO-PEG12-DBCO undergoes several types of reactions, including:
Click Chemistry Reactions: The DBCO moiety reacts with azides through strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages.
Bioorthogonal Reactions: The TCO group reacts with tetrazine in a bioorthogonal manner, meaning it can occur in biological systems without interfering with normal biochemical processes
Common Reagents and Conditions:
Azides: Used in click chemistry reactions with the DBCO moiety.
Tetrazine: Reacts with the TCO group under mild conditions.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF) are commonly used solvents
Major Products:
Triazole Linkages: Formed from the reaction between DBCO and azides.
Stable Conjugates: Resulting from the reaction between TCO and tetrazine
Aplicaciones Científicas De Investigación
Chemistry: TCO-PEG12-DBCO is widely used in chemical research for the synthesis of complex molecules through click chemistry and bioorthogonal reactions .
Biology: In biological research, TCO-PEG12-DBCO is used for labeling and tracking biomolecules, such as proteins and nucleic acids, in live cells and tissues .
Medicine: In medical research, TCO-PEG12-DBCO is employed in the development of targeted drug delivery systems and diagnostic tools. Its ability to form stable conjugates with biomolecules makes it valuable for creating bioconjugates for therapeutic and imaging applications .
Industry: In industrial applications, TCO-PEG12-DBCO is used in the production of bioconjugates and functionalized materials for various applications, including biotechnology and pharmaceuticals .
Mecanismo De Acción
Mechanism: The mechanism of action of TCO-PEG12-DBCO involves the formation of stable covalent bonds through click chemistry and bioorthogonal reactions. The DBCO moiety reacts with azides to form triazole linkages, while the TCO group reacts with tetrazine to form stable conjugates .
Molecular Targets and Pathways: The primary molecular targets of TCO-PEG12-DBCO are azide and tetrazine groups on biomolecules. The pathways involved include strain-promoted azide-alkyne cycloaddition (SPAAC) and bioorthogonal reactions, which allow for specific and efficient labeling of biomolecules without interfering with normal biochemical processes .
Comparación Con Compuestos Similares
TCO-PEG2-DBCO: A shorter polyethylene glycol linker with similar reactivity but different solubility and spacing properties.
Biotin-PEG12-DBCO: Contains a biotin moiety instead of TCO, used for biotinylation and affinity purification.
Uniqueness: TCO-PEG12-DBCO is unique due to its long polyethylene glycol spacer, which enhances its aqueous solubility and allows for greater flexibility in conjugation reactions. Its dual reactivity with both azides and tetrazine makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C54H81N3O16 |
|---|---|
Peso molecular |
1028.2 g/mol |
Nombre IUPAC |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C54H81N3O16/c58-52(55-20-18-53(59)57-46-49-12-7-6-10-47(49)16-17-48-11-8-9-15-51(48)57)19-22-61-24-26-63-28-30-65-32-34-67-36-38-69-40-42-71-44-45-72-43-41-70-39-37-68-35-33-66-31-29-64-27-25-62-23-21-56-54(60)73-50-13-4-2-1-3-5-14-50/h1-2,6-12,15,50H,3-5,13-14,18-46H2,(H,55,58)(H,56,60) |
Clave InChI |
LREIKQBRBHTOTK-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
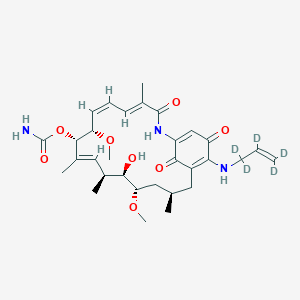
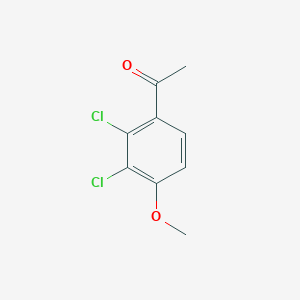
![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)
![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
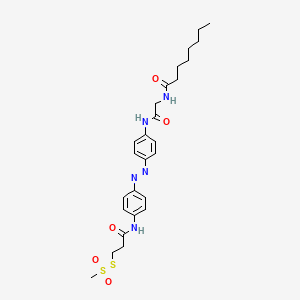
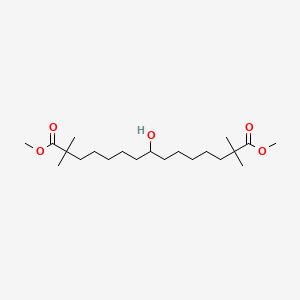
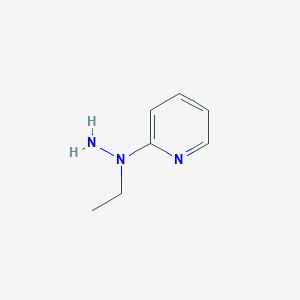
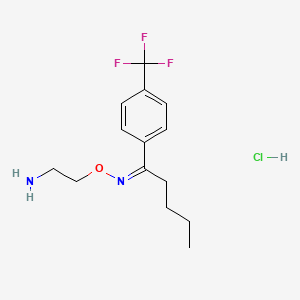
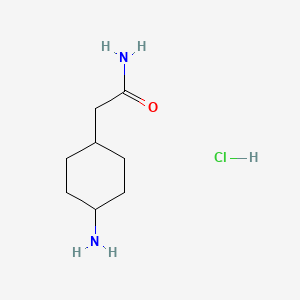
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
